2-(1H-Indol-3-yl)-2-oxoethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-7-12(15)10-6-13-11-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWIQNMYISXPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181952 | |
| Record name | Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27536-15-8 | |
| Record name | Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027536158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(acetyloxy)-1-(1H-indol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Preparative Strategies for 2 1h Indol 3 Yl 2 Oxoethyl Acetate
Esterification Reactions Employing Indole-3-acetic Acid Derivatives
Esterification reactions represent a primary route for the synthesis of 2-(1H-Indol-3-yl)-2-oxoethyl acetate (B1210297), primarily utilizing indole-3-glyoxylic acid or its activated derivatives. These methods can be broadly categorized into direct esterification and catalyzed protocols.
Direct Esterification Approaches
Direct esterification of indole-3-glyoxylic acid with an acetylating agent is a straightforward approach to forming the target ester. While specific examples detailing the direct reaction with acetic anhydride or acetyl chloride to yield 2-(1H-Indol-3-yl)-2-oxoethyl acetate are not extensively documented in readily available literature, the principles of Fischer-Speier esterification can be applied. This would typically involve reacting indole-3-glyoxylic acid with a large excess of acetic acid in the presence of a strong acid catalyst. However, the presence of the sensitive indole (B1671886) nucleus necessitates careful selection of reaction conditions to avoid undesired side reactions such as polymerization or degradation.
A common precursor for esterification is indole-3-glyoxylyl chloride, which can be synthesized by reacting indole with oxalyl chloride. This acid chloride is a highly reactive intermediate that can readily undergo esterification with alcohols to produce the corresponding esters.
Catalyzed Esterification Protocols (e.g., DCC/DMAP mediated reactions)
To overcome the often harsh conditions of direct esterification, milder, catalyzed methods are frequently employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a prominent example. This method is particularly effective for the esterification of carboxylic acids with alcohols under mild, neutral conditions.
In this protocol, DCC activates the carboxylic acid group of indole-3-glyoxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol (in this case, a source of the acetyl group, though the direct use of acetic acid in this context is less common than using an alcohol) to form the desired ester, this compound, with dicyclohexylurea (DCU) precipitating as a byproduct. The mild conditions of the Steglich esterification make it compatible with the sensitive indole ring system.
| Catalyzed Esterification Protocol | Reagents | Key Features |
| Steglich Esterification | Indole-3-glyoxylic acid, DCC, DMAP, Alcohol | Mild reaction conditions, high yields, suitable for sensitive substrates. |
Synthesis from Indole-3-Carbaldehyde and Related Precursors
An alternative synthetic avenue to this compound involves the use of indole-3-carbaldehyde as a starting material. This approach leverages the reactivity of the aldehyde functional group for chain extension and subsequent functionalization.
One-Pot and Multi-Component Reaction Approaches
Modern synthetic chemistry emphasizes the development of one-pot and multi-component reactions (MCRs) to enhance efficiency and reduce waste. While a specific one-pot or multi-component reaction for the direct synthesis of this compound is not extensively reported, related methodologies for the synthesis of functionalized indoles are well-established. For instance, multi-component reactions involving indoles, aldehydes, and other reactants are known to produce complex indole derivatives in a single step.
A plausible one-pot approach for the target molecule could involve the in-situ generation of a reactive intermediate from indole, followed by reaction with a suitable two-carbon synthon that can be converted to the oxoethyl acetate moiety.
Reactions Involving Chloroethyl Acetate as an Alkylating Agent
The use of chloroethyl acetate as an alkylating agent in conjunction with indole derivatives presents a potential pathway. While direct alkylation of indole-3-carbaldehyde at the aldehyde carbon with chloroethyl acetate is not a standard transformation, a multi-step sequence could be envisioned. For example, the aldehyde could first be converted to a nucleophilic species, which could then react with chloroethyl acetate. However, a more direct route might involve the N-alkylation of an indole precursor, followed by functionalization at the 3-position.
Strategies for Selective Functionalization and N-Substitution of the Indole Ring
The indole ring possesses two primary sites for electrophilic substitution: the C3 position and the N1 position. Selective functionalization at either of these sites is crucial for the synthesis of diverse indole derivatives.
The nitrogen atom of the indole ring can be readily substituted under various conditions. N-alkylation is a common modification, often achieved by treating the indole with an alkyl halide in the presence of a base. For this compound, N-alkylation would introduce a substituent at the N1 position, altering the compound's properties. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
N-Alkylation and Acylation Methods
The functionalization of the indole core can be approached in two primary ways: direct C3-acylation of the indole ring followed by modification, or N-functionalization followed by C3-acylation.
One common strategy involves the direct Friedel-Crafts acylation of indole at the electron-rich C3 position. For instance, reacting indole with methyl 2-chloro-2-oxoacetate in the presence of a Lewis acid like diethylaluminum chloride (Et2AlCl) in an anhydrous solvent such as dichloromethane (DCM) yields the corresponding methyl 2-(1H-indol-3-yl)-2-oxoacetate rsc.org. This intermediate possesses the key indol-3-ylglyoxyl structure.
Subsequent N-alkylation of this intermediate can be achieved. For example, treating methyl 2-(1H-indol-3-yl)-2-oxoacetate with an alkylating agent like 2-iodopropane in the presence of a base such as cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) leads to the N-alkylated product rsc.org.
Alternatively, direct N-acylation of the indole nitrogen offers another pathway. A highly chemoselective method for N-acylation utilizes thioesters as a stable acyl source nih.gov. This reaction is typically promoted by a base like cesium carbonate in a high-boiling solvent such as xylene at elevated temperatures nih.gov. This approach avoids the use of more reactive and less functional-group-tolerant acyl chlorides nih.gov. The use of N-phenylsulfonyl protecting groups has also been described to direct acylation reactions, which is followed by deprotection to yield the desired product researchgate.net.
A plausible mechanism for base-promoted N-acylation involves the initial deprotonation of the indole N-H to form a more nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with the acyl source, such as a thioester, to yield the N-acylindole nih.gov.
Regioselectivity Control in Indole Derivatization
Controlling the regioselectivity of electrophilic substitution on the indole ring is a central challenge in the synthesis of derivatives like this compound. The indole nucleus has multiple reactive sites, but the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, being approximately 10^13 times more reactive than benzene (B151609) mdpi.com. This inherent reactivity typically directs acylations to the C3 position, as seen in the Friedel-Crafts reaction to form the indol-3-ylglyoxyl core rsc.org.
However, achieving selective N-functionalization over C3-functionalization requires specific strategies due to the comparatively weak nucleophilicity of the nitrogen atom mdpi.com. One effective method is to use a strong base (e.g., Cs2CO3) to deprotonate the N-H group, thereby significantly increasing the nitrogen's nucleophilicity and favoring N-acylation or N-alkylation nih.gov.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the precise control of reaction temperature are critical for maximizing the yield and purity of this compound and its precursors.
For C3-acylation via Friedel-Crafts reaction, a non-polar aprotic solvent like dichloromethane (DCM) is often used rsc.org. These reactions are typically conducted at low temperatures, such as 0 °C, to control the reactivity of the strong Lewis acid catalyst and minimize side reactions rsc.org.
For subsequent N-alkylation or N-acylation steps, polar aprotic solvents like dimethylformamide (DMF) or high-boiling non-polar solvents like xylene are employed rsc.orgnih.gov. These reactions often require heating to proceed at a reasonable rate. For example, N-alkylation with an alkyl iodide and Cs2CO3 in DMF is performed at 55 °C rsc.org, while N-acylation using a thioester in xylene requires a temperature of 140 °C nih.gov. The C3-alkylation of indoles with maleimides using a Lewis acid catalyst has been optimized in ethyl acetate at 60 °C mdpi.com. The specific conditions depend on the reactivity of the electrophile and the nucleophilicity of the indole derivative.
| Reaction Type | Solvent | Temperature |
| C3-Acylation | Dichloromethane (DCM) | 0 °C |
| N-Alkylation | Dimethylformamide (DMF) | 55 °C |
| N-Acylation | Xylene | 140 °C |
| C3-Alkylation | Ethyl Acetate | 60 °C |
Catalyst Selection and Loading
The choice of catalyst and its loading are pivotal for directing the reaction towards the desired product and achieving high conversion.
Lewis Acids: For C3-acylation, Lewis acids are essential. Diethylaluminum chloride (Et2AlCl) is an effective catalyst for the acylation of indole with methyl 2-chloro-2-oxoacetate rsc.org. Boron trifluoride etherate (BF3OEt2) has been identified as an efficient catalyst for the C3-alkylation of indoles, with an optimal loading of 0.5 mmol per 1.0 mmol of indole substrate mdpi.com.
Bases: For N-alkylation and N-acylation, a base is required to deprotonate the indole nitrogen. Cesium carbonate (Cs2CO3) is a commonly used inorganic base for both N-alkylation and N-acylation with thioesters rsc.orgnih.gov. In other syntheses of N-functionalized indoles, a range of organic bases have been evaluated, including triethylamine (TEA), N,N-diisopropylethylamine (DIEA), 4-dimethylaminopyridine (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), with DBU often providing the best results for N-acylation of 1-hydroxyindole (B3061041) intermediates nih.gov.
| Reaction Type | Catalyst/Base | Typical Substrate:Catalyst Ratio |
| C3-Acylation | Et2AlCl | 1 : 1.5 |
| C3-Alkylation | BF3OEt2 | 1 : 0.5 |
| N-Alkylation | Cs2CO3 | 1 : 3 |
| N-Acylation | Cs2CO3 | 1 : 3 |
| N-Acylation | DBU | - |
Chromatographic Purification Techniques for Research-Grade Material
Flash Column Chromatography Parameters
Achieving research-grade purity for this compound and its synthetic intermediates necessitates effective purification, most commonly accomplished by flash column chromatography on silica gel. The choice of eluent system is critical and is determined by the polarity of the target compound. A variety of solvent systems, typically combinations of a non-polar solvent like petroleum ether, hexane, or heptane and a more polar solvent like ethyl acetate, dichloromethane, or methanol (B129727), are used.
For compounds structurally similar to the target molecule, such as ethyl or methyl 2-(1H-indol-3-yl)-2-oxoacetate, specific solvent systems have proven effective. A common starting point is a mixture of ethyl acetate and petroleum ether. The polarity of the eluent is carefully adjusted to ensure good separation of the product from starting materials and byproducts. Gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to improve separation efficiency.
The following table summarizes various eluent systems used for the purification of C3-acylated and N-functionalized indoles.
| Compound Type | Eluent System | Eluent Ratio (v/v) | Reference |
| Ethyl 2-(1H-indol-3-yl)-2-oxoacetate | Ethyl acetate in petroleum ether | 25% | rsc.org |
| N-alkylated methyl 2-(1H-indol-3-yl)-2-oxoacetate | Ethyl acetate in petroleum ether | Gradient: 25-33% | rsc.org |
| Indole derivatives | Methanol in dichloromethane | Gradient: 1-6% | rsc.org |
| Indolylglycines | Hexane : Ethyl acetate | 90:10 | scielo.br |
| 2-(1-methyl-1H-indol-3-yl)-2-oxoethyl derivative | Petroleum ether : Ethyl acetate | 1:1 | sciengine.com |
| N-tryptamine amides | Petroleum ether : Ethyl acetate | 2:1 | researchgate.net |
| Complex indole derivatives | Methanol in dichloromethane | 0-10% | google.com |
| Indole derivatives | Ethyl acetate in n-heptane | 10% | google.com |
Recrystallization and Other Isolation Methods
The purification of this compound, subsequent to its synthesis, is crucial for removing unreacted starting materials, catalysts, and by-products. While specific purification protocols for this exact molecule are not extensively detailed in publicly available literature, standard methodologies employed for the purification of indole derivatives, particularly solid compounds, are applicable. These methods primarily include recrystallization and column chromatography.
Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount and is guided by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For indole derivatives containing ester functionalities, solvents like ethyl acetate or alcohols are often considered good starting points rochester.edu.
Research on analogous indole structures provides insight into effective recrystallization solvents. For instance, the related compound 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole has been successfully recrystallized from ethanol (EtOH) to yield a solid product mdpi.com. Another similar compound, ethyl 2-(1H-indol-3-yl)acetate, is commercially available as a crystalline powder, indicating that crystallization is a viable purification method sigmaaldrich.com.
The general approach involves dissolving the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. Mixed solvent systems, such as hexane/ethyl acetate or hexane/acetone, are also commonly employed to achieve the desired solubility profile rochester.edu.
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent/System | Characteristics and Typical Use |
|---|---|
| Ethanol (EtOH) | A general-purpose polar solvent effective for many indole derivatives mdpi.com. |
| Ethyl Acetate (EtOAc) | Often a suitable solvent for compounds containing ester groups rochester.edu. |
| n-Hexane / Acetone | A mixed system where solubility can be finely tuned; good for slow evaporation rochester.edu. |
| n-Hexane / Ethyl Acetate | A common mixture used when a single solvent is not optimal rochester.edu. |
| Water | Can be effective for polar compounds that are stable at high temperatures rochester.edu. |
Other Isolation Methods
Beyond recrystallization, several other techniques are routinely used for the isolation and purification of indole derivatives.
Filtration: In syntheses where the desired product precipitates directly from the reaction mixture, simple filtration is an effective initial isolation step. For example, the precursor 2-methylindolylglyoxylyl chloride was collected as a precipitate by filtration from a diethyl ether solution . This rapid method isolates the crude solid for subsequent purification.
Column Chromatography: Column chromatography, particularly flash chromatography over silica gel, is the most versatile and widely cited method for purifying indole derivatives from complex mixtures rochester.edu. The choice of the mobile phase (eluent) is critical for achieving good separation. A common strategy involves using a binary solvent system with a non-polar component, like hexane, and a more polar component, such as ethyl acetate (EtOAc). The polarity of the eluent is typically optimized using thin-layer chromatography (TLC) beforehand, with a target Rf value of around 0.3 for the desired compound being a general guideline for good separation on a column rochester.edu.
Numerous studies on related indole compounds demonstrate the efficacy of this technique. The mobile phases often consist of gradients or fixed ratios of ethyl acetate in hexane or dichloromethane.
Table 2: Examples of Chromatographic Purification of Indole Derivatives
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| (S)-2-(1H-indol-2-yl)-1-phenylethyl acetate | Silica Gel | Ethyl Acetate : Hexane (1:9) | rsc.org |
| 3-(1-(2-Methoxyphenyl)-2-nitroethyl)-2-methyl-1H-indole | Silica Gel | Ethyl Acetate / Hexane (1:4) | mdpi.com |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | Silica Gel | Not specified | researchgate.net |
| Ethyl (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate | Silica Gel | 10% Ethyl Acetate | nih.gov |
| Ethyl (3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-1,4-dimethylcyclopent[b]indole-1-acetate | Silica Gel | 2% Ethyl Acetate in Dichloromethane | nih.gov |
| General Indole Compounds (Normal Polarity) | Silica Gel | 10-50% Ethyl Acetate / Hexane | rochester.edu |
| General Indole Compounds (Polar) | Silica Gel | 5% Methanol / Dichloromethane | rochester.edu |
For acidic or basic indole derivatives, the eluent can be modified. The addition of a small amount of triethylamine or pyridine (~0.1%) can prevent peak tailing for basic compounds, while a trace of acetic acid can be beneficial for acidic compounds rochester.edu. After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Chemical Transformations and Reactivity Profile of 2 1h Indol 3 Yl 2 Oxoethyl Acetate
Reactions at the Acetate (B1210297) Ester Moiety
The acetate ester group in 2-(1H-Indol-3-yl)-2-oxoethyl acetate is susceptible to nucleophilic attack, leading to hydrolysis, transesterification, amidation, and hydrazinolysis. These reactions provide pathways to important derivatives such as carboxylic acids, alternative esters, amides, and hydrazides.
Hydrolysis and Transesterification Pathways
Transesterification: The conversion of the acetate ester to other esters can be accomplished through transesterification. This reaction is typically catalyzed by acids or bases and involves the exchange of the acetyl group with another alcohol. The transesterification of β-keto esters is a well-studied process, and it has been noted that α-keto esters, such as the title compound, are generally less reactive in these transformations. nih.gov This selectivity can be attributed to the electronic and steric properties of the α-keto group. nih.gov Nevertheless, under appropriate conditions, transesterification can serve as a valuable method for modifying the ester functionality.
Table 1: Examples of Transesterification of Keto Esters (Analogous Reactions)
| Catalyst | Reactant Alcohol | Product Ester | Yield (%) | Reference |
|---|---|---|---|---|
| Boron-based catalyst | Cinnamyl alcohol | Cinnamyl ester | High | nih.gov |
Amidation and Hydrazinolysis to Form Relevant Derivatives
Amidation: The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amides. This transformation can be achieved directly, or more commonly, through the conversion of the ester to the carboxylic acid followed by amide coupling reactions. acs.orgnih.gov Various coupling agents can be employed to facilitate the amidation of the corresponding carboxylic acid. libretexts.org The resulting amides are of interest due to their potential biological activities. nih.govuni-muenchen.de
Table 2: Examples of Amidation of Carboxylic Acids (Analogous Reactions)
| Amine | Coupling Agent/Method | Product Amide | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | B(OCH2CF3)3 | N-benzyl-2-phenylacetamide | 91 | acs.org |
| 2-(1H-indol-5-yl)ethanamine | Not specified | N-(2-(1H-indol-5-yl)ethyl)-2-(3-benzoylphenyl)propanamide | 66 | uni-muenchen.de |
Hydrazinolysis: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) is expected to yield the corresponding hydrazide, 2-(1H-indol-3-yl)-2-oxohydrazide. This reaction is a common method for the synthesis of hydrazides from esters. researchgate.net The resulting hydrazides are versatile intermediates that can be further transformed into a variety of heterocyclic compounds through condensation reactions with aldehydes, ketones, or other electrophiles. researchgate.netclockss.org
Reactivity of the α-Keto Group
The α-keto group is a key reactive site in this compound, participating in condensation, oxidation, and reduction reactions.
Condensation Reactions with Nitrogen and Sulfur Nucleophiles
The carbonyl group of the α-keto moiety readily undergoes condensation reactions with various nitrogen and sulfur nucleophiles. For instance, reaction with hydrazines, such as phenylhydrazine, can lead to the formation of hydrazones. researchgate.net Condensation with thiourea (B124793) is a common route to synthesize thiazole (B1198619) derivatives, which are known for their diverse biological activities. researchgate.netresearchgate.net Similarly, reaction with 2-aminothiophenols can yield benzothiazine derivatives. mdpi.com
Table 3: Examples of Condensation Reactions of Carbonyl Compounds (Analogous Reactions)
| Carbonyl Compound | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Pyrazole derivative | researchgate.net |
| Ethyl bromopyruvate | Thiourea | Thiazole derivative | researchgate.net |
Oxidation and Reduction Pathways
Oxidation: The α-keto group can be oxidized under various conditions. For example, lead tetraacetate is a known oxidizing agent for α-keto acids and α-hydroxy carbonyl compounds, leading to oxidative cleavage. researchgate.netslideshare.netyoutube.comacs.orgorganicchemistrydata.org The specific products of oxidation will depend on the reaction conditions and the presence of other functional groups in the molecule.
Reduction: The α-keto group can be selectively reduced to a secondary alcohol, yielding 2-hydroxy-2-(1H-indol-3-yl)ethyl acetate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.comjsynthchem.com NaBH4 is generally considered a milder reducing agent and is often preferred for the reduction of ketones in the presence of esters, although reduction of the ester can also occur with stronger reducing agents or under forcing conditions. libretexts.org The resulting α-hydroxy ester can be a valuable intermediate for further synthetic modifications.
Table 4: Examples of Reduction of Carbonyl Compounds (Analogous Reactions)
| Carbonyl Compound | Reducing Agent | Product | Reference |
|---|---|---|---|
| Ketone | NaBH4 | Secondary alcohol | libretexts.orgyoutube.com |
| Carboxylic acid | LiAlH4 | Primary alcohol | libretexts.org |
Electrophilic and Nucleophilic Substitutions on the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution, primarily at the C3 position. bhu.ac.inresearchgate.net However, since the C3 position is already substituted in the title compound, electrophilic attack is expected to occur at other positions of the indole nucleus, such as the C2 or C5/C6 positions of the benzene (B151609) ring, depending on the reaction conditions and the nature of the electrophile.
A notable electrophilic substitution reaction is the Vilsmeier-Haack reaction, which typically introduces a formyl group onto electron-rich aromatic rings. jk-sci.comwikipedia.orgresearchgate.netijpcbs.comorganic-chemistry.org Applying this reaction to this compound could potentially lead to formylation at the C2 position of the indole ring.
Nucleophilic substitution on the indole nitrogen (N1) is also a possibility, particularly after deprotonation with a suitable base. nih.govbeilstein-journals.org The resulting indolide anion can react with various electrophiles. N-acylation and N-alkylation are common examples of such reactions. nih.govbeilstein-journals.orgmdpi.com Furthermore, under certain conditions, direct nucleophilic substitution at the N1 position of 1-hydroxyindole (B3061041) derivatives has been observed, suggesting that activation of the N-H bond can lead to unique reactivity patterns. clockss.orgcore.ac.uk
C- and N-Functionalization Strategies
The indole core of this compound provides opportunities for both C- and N-functionalization, allowing for the introduction of diverse substituents and the modulation of the molecule's properties.
N-Functionalization: The nitrogen atom of the indole ring is a common site for alkylation and arylation reactions. The N-alkylation of indole derivatives can be achieved under various conditions, often employing a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. nih.govnih.gov For instance, successful N-alkylation of ethyl indol-2-carboxylate has been demonstrated using aqueous potassium hydroxide (B78521) in acetone. nih.gov This method offers a controlled approach to introduce alkyl groups onto the indole nitrogen. nih.gov Similarly, N-arylation reactions, often catalyzed by transition metals like copper or palladium, provide a means to introduce aryl moieties. polimi.itmdpi.com These strategies are crucial for creating a library of N-substituted derivatives with potentially altered biological activities or physical properties.
C-Functionalization: While the C3 position is occupied, the C2 position of the indole ring remains a viable site for functionalization. Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C bonds at this position. uri.edu For instance, the oxidative arylation of N-alkylindoles has been shown to favor the 2-position under specific acidic conditions. uri.edu Furthermore, domino reactions, which involve a sequence of intramolecular reactions, can lead to the formation of polyfunctionalized indoles. mdpi.com
Below is a table summarizing representative functionalization strategies applicable to the indole core.
| Functionalization Type | Reagents and Conditions | Position |
| N-Alkylation | Alkyl halide, Base (e.g., KOH, NaH) | N1 |
| N-Arylation | Aryl halide, Transition metal catalyst (e.g., Cu, Pd) | N1 |
| C2-Arylation | Arene, Palladium catalyst, Acidic medium | C2 |
Influence of the 2-oxoethyl acetate Substituent on Indole Reactivity
The 2-oxoethyl acetate group at the C3 position of the indole ring is an electron-withdrawing group. This electronic characteristic significantly influences the reactivity of the indole nucleus. The electron-withdrawing nature of this substituent deactivates the indole ring towards electrophilic substitution, a common reaction pathway for indoles.
However, this deactivation can be advantageous in directing reactions to other positions or in promoting alternative reaction pathways. For example, the presence of an electron-withdrawing group at C3 can facilitate nucleophilic attack at other positions of the indole ring or on the side chain itself. The carbonyl group within the 2-oxoethyl acetate moiety also presents a reactive site for various nucleophilic additions and condensation reactions. The oxidation of indole-3-acetic acid derivatives by peroxidases can lead to the formation of highly reactive 3-methylene-2-oxindoles, which are susceptible to attack by nucleophiles. nih.gov This highlights the potential for the 2-oxoethyl acetate side chain to participate directly in chemical transformations.
Formation of Polyheterocyclic Systems Incorporating the Indole Core
The strategic functionalization of this compound paves the way for the construction of more complex molecular architectures, including polyheterocyclic systems with fused or bridged ring structures.
Cyclization Reactions Leading to Fused Rings
Intramolecular cyclization reactions are a powerful strategy for constructing fused ring systems. By introducing a suitable reactive group onto the N1 or C2 position of the indole, subsequent cyclization involving the 2-oxoethyl acetate side chain can lead to the formation of novel heterocyclic rings fused to the indole core.
For example, the intramolecular nucleophilic cyclization of indoles with a nucleophile tethered to the nitrogen atom is a known method for constructing N-fused indolines. nih.gov Similarly, cascade reactions involving halogenation followed by intramolecular nucleophilic cyclization of 2-aryl indoles can produce polycyclic indolines. nih.gov The synthesis of polycyclic fused indoline (B122111) scaffolds has also been achieved through substituent-controlled divergent [4+2] and [3+2] cycloadditions. polimi.it These methodologies offer pathways to create diverse and structurally complex fused systems from appropriately substituted indole precursors.
| Cyclization Strategy | Key Transformation | Resulting Scaffold |
| Intramolecular N-Nucleophilic Cyclization | Attack of N-tethered nucleophile | N-Fused Indolines |
| Halogenation/Cyclization Cascade | Electrophilic halogenation followed by intramolecular attack | Polycyclic Indolines |
| Cycloaddition Reactions | [4+2] or [3+2] cycloadditions | Fused Indoline-based Scaffolds |
Bridging Strategies to Construct Complex Scaffolds
Beyond fused systems, bridging strategies can be employed to construct even more intricate three-dimensional scaffolds. These strategies often involve intramolecular reactions that span across different positions of the indole ring and the side chain, creating a bridged structure.
One such approach is the intramolecular cyclization of indole with a nucleophile attached to the nitrogen atom, which can lead to the formation of N-fused indolines, a type of bridged system. nih.gov These complex scaffolds are of significant interest in drug discovery and natural product synthesis due to their rigid and well-defined three-dimensional structures.
Based on a comprehensive search for spectroscopic and analytical data for the chemical compound This compound , it has been determined that the specific experimental data required to populate the requested article sections are not available in the public domain through the search methodologies employed.
Despite utilizing various synonyms, including "2-acetoxy-1-(1H-indol-3-yl)ethanone" and "3-(2-acetoxyacetyl)indole," and searching for synthetic procedures that would typically include characterization, no peer-reviewed articles, spectral databases, or other reputable sources containing the ¹H NMR, ¹³C NMR, 2D NMR, HRMS, IR spectroscopy, or elemental analysis data for this specific molecule could be located.
Therefore, it is not possible to generate the scientifically accurate and detailed article as requested in the outline. The creation of such an article would require access to primary research data that does not appear to be publicly available at this time.
Computational and Theoretical Studies on 2 1h Indol 3 Yl 2 Oxoethyl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate electron distribution, orbital energies, and reactivity, providing a detailed picture of the molecule's chemical nature.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and kinetic stability of molecules. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals are critical in determining how a molecule will interact with other chemical species. libretexts.org
The HOMO represents the electron-donating capability of a molecule, while the LUMO indicates its electron-accepting ability. numberanalytics.com The energy gap between the HOMO and LUMO is a significant indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For 2-(1H-Indol-3-yl)-2-oxoethyl acetate (B1210297), the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, particularly the pyrrole (B145914) moiety. This is a common feature in indole derivatives. In contrast, the LUMO is likely to be centered on the α-keto ester portion of the molecule, specifically the carbonyl groups, which are electron-deficient. This distribution suggests that the indole ring would be the primary site for electrophilic attack, while the side chain would be susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Characteristics of 2-(1H-Indol-3-yl)-2-oxoethyl acetate
| Molecular Orbital | Predicted Localization | Implied Reactivity |
| HOMO | Indole Ring (especially C2 and N1) | Nucleophilic / Electron Donating |
| LUMO | α-Keto Ester Group (C=O bonds) | Electrophilic / Electron Accepting |
| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability |
Charge Distribution and Reactivity Site Prediction
The distribution of electron density within a molecule is not uniform and dictates its electrostatic potential and reactive sites. Quantum chemical calculations can map the molecular electrostatic potential (MEP), which highlights regions of positive and negative charge.
In this compound, the oxygen atoms of the carbonyl groups and the ester linkage are expected to possess significant negative charge, making them attractive sites for electrophiles and hydrogen bond donors. Conversely, the carbonyl carbons and the protons on the indole nitrogen and aromatic ring are predicted to have a positive charge, rendering them susceptible to nucleophilic attack.
Computational studies on the closely related 2-(1H-indol-3-yl)-2-oxoacetic acid have shown that the atoms C3, C4, C7, C6, and N1 are favorable for nucleophilic attack, while C16, C18, C2, C9, C5, and C8 are favorable for electrophilic attack. researchgate.net A similar pattern of reactivity can be anticipated for the acetate derivative.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and conformational flexibility of molecules. These studies are crucial for understanding how a molecule's shape influences its physical properties and biological interactions.
Energy Minimization and Conformational Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Energy minimization calculations, often using methods like Density Functional Theory (DFT), can identify the most stable conformers. semanticscholar.org The potential energy surface of the molecule can be scanned by systematically rotating key dihedral angles to map out the various low-energy conformations.
Prediction of Preferred Geometries
The preferred geometry of this compound will be the one that minimizes steric hindrance and optimizes electronic interactions. It is anticipated that the most stable conformer will feature a near-planar arrangement of the indole ring and the adjacent carbonyl group to maximize π-conjugation. The orientation of the terminal acetate group will be influenced by a balance of steric and electrostatic forces. The planarity of the indolyl portion has been observed in similar structures. nih.gov
In Silico Prediction of Molecular Properties for Research Design
Computational tools can predict a wide range of physicochemical and pharmacokinetic properties, which is highly valuable in the early stages of drug discovery and materials science research. nih.govresearchgate.net These predictions help in prioritizing compounds for synthesis and experimental testing. nih.gov
For this compound, various properties can be estimated using online servers and specialized software. These predictions are based on the molecule's structure and rely on quantitative structure-activity relationship (QSAR) models and other established algorithms.
Table 2: Predicted Molecular Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Research Design |
| Physicochemical Properties | ||
| Molecular Weight | ~231.23 g/mol | Compliant with Lipinski's rule of five |
| LogP (Octanol/Water Partition) | Moderate | Suggests reasonable balance of hydrophilicity and lipophilicity |
| Polar Surface Area (PSA) | ~68.1 Ų | Indicates potential for good cell membrane permeability |
| Hydrogen Bond Donors | 1 (Indole N-H) | Can participate in hydrogen bonding interactions |
| Hydrogen Bond Acceptors | 3 (Carbonyl and Ester Oxygens) | Can participate in hydrogen bonding interactions |
| Pharmacokinetic Profile (ADME) | ||
| Oral Bioavailability | Likely Good | Predicted to be orally absorbable based on physicochemical properties |
| Blood-Brain Barrier Penetration | Possible | Depends on the balance of lipophilicity and polarity |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Suggests good potential as a drug candidate |
| Bioactivity Scores | Moderate to Good | May exhibit activity towards various biological targets like enzymes or receptors japsonline.com |
These in silico predictions provide a foundational understanding of the chemical and potential biological nature of this compound. They suggest a molecule with favorable drug-like properties and distinct regions of reactivity, making it an interesting candidate for further synthetic and experimental investigation.
| Parameter | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 69.5 Ų | Predicts good potential for cell membrane permeability. wikipedia.org |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. unito.it |
Computational Insights into Solubility and Permeability (as theoretical parameters, not clinical implications)
The solubility and permeability of a compound are critical determinants of its potential as an orally administered therapeutic agent. Computational models can provide theoretical predictions of these properties, offering an early-stage assessment without the need for immediate experimental validation. These predictions are based on the molecule's structural features and physicochemical properties.
A common method for predicting permeability is the application of Lipinski's Rule of Five, which suggests that poor permeation or absorption is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP under 5. For this compound, the calculated parameters are well within these limits, suggesting good theoretical permeability.
Theoretical solubility can be estimated through various computational algorithms that consider factors like the molecule's polarity, size, and crystal lattice energy. While specific quantitative predictions can vary between different models, the presence of both polar (the carbonyl and ester groups) and nonpolar (the indole ring) regions in this compound suggests it would exhibit moderate solubility in both aqueous and lipid environments. nih.gov
| Parameter | Predicted Outcome | Basis of Prediction |
|---|---|---|
| Aqueous Solubility | Moderate | Balance of polar and nonpolar functionalities. nih.gov |
| Permeability (Lipinski's Rule) | High | Compliance with the Rule of Five. |
Molecular Docking and Target Interaction Prediction (Hypothetical, not clinical validation)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. smolecule.com The following sections describe a hypothetical molecular docking study to explore potential interactions of this compound.
Identification of Potential Binding Sites on Macromolecules
Given the prevalence of the indole nucleus in compounds with antimicrobial activity, a hypothetical molecular docking study could be performed against a relevant bacterial protein target. nih.govnih.gov For instance, DNA gyrase, an essential enzyme in bacteria for DNA replication, could be selected as a potential target. The identification of potential binding sites on DNA gyrase would be the first step. This is typically achieved by analyzing the protein's crystal structure to locate cavities and pockets that are suitable for ligand binding. These sites are often the active site of the enzyme or allosteric sites that can modulate its function. Computational algorithms would be used to map the surface of the protein and identify regions with appropriate size, shape, and chemical environment to accommodate the this compound molecule.
Assessment of Ligand-Receptor Interactions and Binding Affinity Scores
Once potential binding sites are identified, molecular docking simulations would be carried out to place the this compound molecule into these sites in various conformations. The interactions between the ligand and the protein would then be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the following hypothetical interactions could be observed:
The nitrogen atom of the indole ring could act as a hydrogen bond donor.
The carbonyl oxygen atoms could act as hydrogen bond acceptors.
The aromatic indole ring could form pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.
The strength of these interactions is quantified by a scoring function, which calculates a binding affinity score. This score provides an estimate of the binding free energy of the ligand-receptor complex. A lower binding affinity score generally indicates a more stable complex and a higher predicted affinity of the ligand for the protein. The results of such a hypothetical study would provide a basis for prioritizing this compound for further experimental testing. ajchem-a.com
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |
|---|---|---|
| Hydrogen Bond Donor | Indole N-H | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond Acceptor | Carbonyl Oxygens, Ester Oxygen | Arginine, Lysine, Serine |
| Hydrophobic/Pi-Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hypothetical Binding Affinity Score (kcal/mol) | -7.5 (Example Score) |
Mechanistic Investigations of Biological Activities of 2 1h Indol 3 Yl 2 Oxoethyl Acetate and Its Analogs
Enzyme Inhibition Studies: Focus on Molecular Mechanisms
The indole-3-glyoxylate core is a recognized scaffold in medicinal chemistry, known for its interaction with various enzymes. Analogs of 2-(1H-Indol-3-yl)-2-oxoethyl acetate (B1210297) have demonstrated inhibitory activity against several key enzyme families.
Kinase Inhibition via ATP Pocket Binding
The indole (B1671886) scaffold is a common feature in a multitude of kinase inhibitors, which often function by competing with ATP for its binding pocket. mdpi.com While specific studies on 2-(1H-Indol-3-yl)-2-oxoethyl acetate are not prevalent, the general mechanism for indole-based kinase inhibitors involves the formation of hydrogen bonds and other non-covalent interactions with key residues within the ATP-binding site of the kinase, thereby blocking its phosphotransferase activity. mdpi.com
Analogs of the target compound have shown potent inhibition against various kinases. For instance, certain 3,5-disubstituted indole derivatives have been identified as potent inhibitors of all three members of the Pim kinase family (Pim-1, -2, and -3), with IC50 values for some compounds being less than 2 nM for Pim-1 and Pim-3. acs.org Structure-activity relationship (SAR) studies, guided by structure-based drug design, have been instrumental in developing these highly selective indole chemotypes. acs.org
Furthermore, some 3,4-diarylmaleimides with an indole core have been identified as potent angiogenesis inhibitors, with a high affinity for VEGF-R2, showing an IC50 of 2.5 nM. nih.gov Molecular modeling suggests that these compounds bind to the ATP-binding site of the kinase. nih.gov Another example includes pyridopyrrolocarbazole, an indole alkaloid analog, which is a highly potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC50 values of 3 nM for GSK-3α and 10 nM for GSK-3β. mdpi.com
Table 1: Kinase Inhibition by Analogs of this compound
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 3,5-Disubstituted Indole Derivatives | Pim-1, Pim-3 | < 2 nM | acs.org |
| 3,4-Diarylmaleimide (indole core) | VEGF-R2 | 2.5 nM | nih.gov |
| Pyridopyrrolocarbazole | GSK-3α | 3 nM | mdpi.com |
Modulation of Other Relevant Enzyme Activities (e.g., thioredoxin reductase if applicable)
While there is no specific information on the modulation of thioredoxin reductase by this compound or its close analogs, research has shown that indole derivatives can inhibit other important enzymes.
For example, a series of synthetic indole analogs have been identified as potent inhibitors of β-glucuronidase, with some compounds exhibiting IC50 values as low as 0.50 µM, which is significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 µM). nih.gov Molecular docking studies of these analogs have revealed that they can form hydrogen bonds and electrostatic interactions with key residues in the active site of β-glucuronidase, such as Tyr508 and Glu451, thereby blocking the enzyme's activity. nih.gov
In another study, novel indole derivatives were designed and synthesized as inhibitors of 5-lipoxygenase (5-LOX). researchgate.net Several of these compounds displayed potent inhibitory activity, with IC50 values ranging from 0.74 µM to 3.17 µM, and four compounds were found to be more potent than the reference drug, Zileuton. researchgate.net
Cellular Pathway Perturbations (Mechanistic Focus)
Analogs of this compound have been shown to significantly perturb cellular pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Induction of Apoptosis in Cellular Models (Mechanistic details)
A prominent mechanism of action for indole-3-glyoxylamide (B122210) analogs is the induction of apoptosis. vliz.beacs.org These compounds often act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on tubulin. mdpi.comgoogle.com This interaction disrupts the formation and function of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. mdpi.comgoogle.com
The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. mdpi.comacs.org Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. acs.org Mechanistic studies have shown that treatment with these indole derivatives can lead to the collapse of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) levels, a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the expression of the pro-apoptotic protein Bax. acs.org Furthermore, some bis(indolyl)glyoxylamides have been shown to induce apoptosis by increasing the levels of cleaved PARP1, a key executioner of apoptosis. vliz.be
Interference with Cellular Signaling Pathways (e.g., involving protein kinases, HDACs)
The disruption of the microtubule network by analogs of this compound has cascading effects on various cellular signaling pathways. Aberrant activities in pathways such as PI3K/Akt/mTOR, Ras, NF-κB, and Stat are common in various cancers and can be influenced by microtubule-targeting agents. mdpi.com
Studies on indole-3-carbinol, another related indole derivative, have shown that it can induce apoptosis by increasing ROS production and activating apoptosis-related signals. acs.org It has been observed to enhance the expression of pro-apoptotic proteins like FOXO3, Bim, and Bax, while blocking anti-apoptotic proteins such as Bcl-2 and Bcl-xL. acs.org Additionally, some indole alkaloids have been reported to inhibit the phosphorylation of key signaling proteins like Erk and Akt. acs.org The liganded aryl hydrocarbon receptor (AhR), which can be activated by certain indole derivatives, is also known to cause cell cycle arrest and apoptosis. researchgate.net
Antimicrobial and Antifungal Activity Research (Mechanistic insights)
Indole and its derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities, and research into their mechanisms of action is ongoing.
In the context of antimicrobial activity, indole derivatives are thought to have multiple modes of action, including the disruption of membrane integrity and targeting of DNA. mdpi.com A key mechanism identified is the interference with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. mdpi.com For instance, certain indole agents have been shown to significantly inhibit the expression of the quorum sensing-related genes abaI and abaR in Acinetobacter baumannii, leading to the inhibition of biofilm formation and eradication of mature biofilms. mdpi.com
Regarding antifungal activity, one of the primary mechanisms involves the inhibition of ergosterol (B1671047) synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Azoles, a major class of antifungal drugs, function through this mechanism by inhibiting the enzyme 14α-demethylase. Another potential antifungal mechanism for indole derivatives is the inhibition of the glyoxylate (B1226380) cycle, a metabolic pathway essential for the survival of some pathogenic fungi, like Candida albicans, in nutrient-limited environments within the host. The key enzyme in this pathway, isocitrate lyase (ICL), has been identified as a promising target for novel antifungal agents, as it is absent in humans.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| D-saccharic acid 1,4-lactone |
| Zileuton |
| Indole-3-carbinol |
| Bcl-2 |
| Bax |
| PARP1 |
| FOXO3 |
| Bim |
| Erk |
| Akt |
| Pim-1 |
| Pim-2 |
| Pim-3 |
| VEGF-R2 |
| GSK-3α |
| GSK-3β |
| β-glucuronidase |
| 5-lipoxygenase |
| Tyr508 |
| Glu451 |
| abaI |
| abaR |
| 14α-demethylase |
| Isocitrate lyase (ICL) |
| PI3K |
| mTOR |
| Ras |
| NF-κB |
| Stat |
Mechanisms of Action Against Microbial Cell Structures (e.g., cell wall disruption, membrane damage)
The antimicrobial action of indole derivatives, including compounds structurally related to this compound, is often attributed to their ability to compromise the integrity of microbial cell structures. While direct studies on this compound are limited, research on analogous indole-3-glyoxylate and indole-3-carboxamide derivatives suggests that a primary mechanism of action involves the disruption of the bacterial cell membrane. nih.govnih.gov
Indole-based compounds, particularly those with a lipophilic character, can intercalate into the lipid bilayer of bacterial membranes. This insertion can perturb the membrane's structure and function, leading to increased permeability. nih.gov The consequence of this membrane damage is the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately resulting in cell death. researchgate.netfrontiersin.org For instance, studies on certain synthetic indole derivatives have demonstrated their capacity to disrupt the membrane potential, a critical element for bacterial survival and metabolic processes. nih.gov
Studies on Resistance Mechanisms and Mitigation Strategies
The emergence of antimicrobial resistance is a significant challenge in the development of new therapeutic agents. internationalscholarsjournals.com Bacteria can develop resistance to antimicrobial compounds through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, and active efflux of the compound from the cell. mdpi.comresearchgate.netekb.eg
For indole derivatives, a common resistance mechanism involves the upregulation of efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov This reduces the intracellular concentration of the antimicrobial agent, allowing the bacterium to survive. Additionally, bacteria may acquire resistance through mutations in the genes that encode the drug's target, thereby reducing the binding affinity of the compound. mdpi.com For example, if the primary target is a specific enzyme or protein within the cell, alterations in its structure can render the antimicrobial ineffective.
Strategies to mitigate resistance to indole-based compounds often involve a multi-pronged approach. One promising strategy is the use of combination therapy, where the indole derivative is co-administered with a conventional antibiotic. nih.gov This can create a synergistic effect, where the indole compound potentiates the activity of the antibiotic, potentially by increasing membrane permeability and allowing greater access of the antibiotic to its intracellular target. nih.govsigmaaldrich.com Furthermore, the development of analogs that are less susceptible to efflux or that can inhibit efflux pumps is an active area of research. nih.gov The design of hybrid molecules that combine the indole scaffold with other pharmacophores known to inhibit resistance mechanisms is another approach being explored to combat the development of resistance.
Antioxidant Properties and Radical Scavenging Mechanisms
The indole nucleus is a well-recognized scaffold in compounds exhibiting antioxidant activity. rsc.orgresearchgate.net This property is largely attributed to the ability of the indole ring, particularly the N-H proton, to donate a hydrogen atom to quench free radicals. nih.govnih.gov While specific experimental data on the antioxidant capacity of this compound is not extensively documented in the reviewed literature, the general principles of radical scavenging by indole derivatives can be applied.
The primary mechanisms by which indole derivatives exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net In the HAT mechanism, the indole N-H group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting indolyl radical is stabilized by resonance, which is a key feature for effective antioxidant activity. researchgate.net In the SET mechanism, an electron is transferred from the indole ring to the radical, forming a radical cation that can be further stabilized.
Studies on various C-3 substituted indole derivatives have shown that their antioxidant activity is influenced by the nature of the substituent. researchgate.net The presence of electron-donating groups on the indole ring can enhance antioxidant activity, while electron-withdrawing groups may diminish it. nih.gov The radical scavenging activity of several indole derivatives has been confirmed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgnih.govresearchgate.netnih.govscribd.com For instance, certain ethenyl indoles have demonstrated antioxidant properties comparable to vitamin E. nih.gov It is plausible that this compound possesses similar radical scavenging capabilities due to its core indole structure.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
Systematic Structural Modifications and Their Impact on Observed Biological Activities
Systematic modifications of the indole scaffold have provided valuable insights into the structural requirements for antimicrobial and other biological activities. Key areas of modification include the indole ring itself, the substituent at the C-3 position, and the nitrogen at the N-1 position.
Substitution on the Indole Ring: The introduction of substituents on the benzene (B151609) portion of the indole ring can significantly modulate biological activity. For example, in a series of indolglyoxyl-polyamine conjugates, the presence of a 5-bromo or 7-methyl substituent was found to influence the antimicrobial spectrum and potency. researchgate.netresearchgate.net Halogenation at the 5-position, in particular, has been associated with broad-spectrum antimicrobial activity in some indole derivatives. nih.gov
The C-3 Side Chain: The nature of the substituent at the C-3 position is a critical determinant of activity. The glyoxylate moiety in this compound is a key feature. In related indole-3-glyoxylamide derivatives, the length and composition of the amide-linked chain have a profound impact on antimicrobial and antibiotic-enhancing properties, as well as on cytotoxicity. researchgate.netresearchgate.net For instance, variations in the polyamine chain length in indolglyoxyl-polyamine conjugates affected their activity against Gram-positive and Gram-negative bacteria. nih.gov
The Indole N-1 Position: The presence of a proton on the indole nitrogen (N-H) is often considered important for the antioxidant activity of indole derivatives, as it can participate in hydrogen atom donation to scavenge free radicals. researchgate.net In the context of antimicrobial activity, substitution at the N-1 position can influence the molecule's lipophilicity and its ability to interact with biological targets. For example, N-benzyl substitution in some indole derivatives has been shown to yield potent antimicrobial compounds. researchgate.net
The following table summarizes the impact of structural modifications on the biological activity of indole derivatives based on findings from related compounds.
Identification of Key Pharmacophoric Features for Molecular Recognition
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For antimicrobial indole derivatives, several key pharmacophoric features have been identified through various studies.
The indole ring itself is a fundamental pharmacophoric element, providing a hydrophobic and aromatic surface that can engage in van der Waals and π-π stacking interactions with biological targets, such as amino acid residues in enzymes or components of the bacterial membrane.
Key features of a general pharmacophore model for antimicrobial indole derivatives often include:
A Hydrogen Bond Donor: The indole N-H group can act as a hydrogen bond donor, which can be crucial for anchoring the molecule to its target.
A Hydrogen Bond Acceptor: The carbonyl groups of the glyoxylate moiety in this compound can serve as hydrogen bond acceptors.
Hydrophobic/Aromatic Regions: The indole ring system provides a significant hydrophobic and aromatic character, facilitating interactions with nonpolar regions of target proteins or membrane lipids. nih.gov
Defined Spatial Arrangement: The relative orientation of these features is critical for proper binding to the target. For example, the distance and geometry between the indole core and other functional groups can determine the selectivity and potency of the compound. nih.gov
The table below outlines the principal pharmacophoric features identified for bioactive indole derivatives.
Synthetic Utility and Broader Research Applications of 2 1h Indol 3 Yl 2 Oxoethyl Acetate in Organic Chemistry
Application as a Versatile Building Block in Complex Molecule Synthesis
The inherent reactivity of 2-(1H-Indol-3-yl)-2-oxoethyl acetate (B1210297) makes it an attractive starting material for the synthesis of more elaborate molecules, including analogues of natural products and diverse heterocyclic frameworks.
Indole (B1671886) alkaloids represent a large and structurally diverse class of natural products, with more than 4100 known compounds, many of which possess significant physiological activities. wikipedia.orgencyclopedia.pub The amino acid tryptophan is the universal biochemical precursor for these molecules. wikipedia.orgnih.gov Synthetically, indole derivatives featuring an oxo-acetic acid or ester group at the C3 position, such as 2-(1H-Indol-3-yl)-2-oxoethyl acetate, are valuable precursors for accessing the core structures of many indole alkaloids.
The indole-3-glyoxylamide (B122210) fragment, closely related to the title compound, is a key structural element in the synthesis of alkaloids like eburnamonine (B1221668) and vindeburnol. researchgate.net The reactivity of the ketone and ester functionalities allows for the stepwise construction of the complex polycyclic systems characteristic of these alkaloids. For instance, the ketone can be a handle for introducing nucleophiles, while the ester can be hydrolyzed, reduced, or converted into an amide to build subsequent rings. While direct total syntheses starting from this compound are not extensively documented in mainstream literature, its structural similarity to key intermediates used in the synthesis of physostigmine (B191203) and other pyrrolidinoindoline alkaloids highlights its potential as a precursor for generating libraries of natural product analogues for drug discovery. rsc.org
The 1,2-dicarbonyl moiety on the side chain of this compound is a powerful tool for constructing new heterocyclic rings. This is typically achieved through condensation reactions with various binucleophilic reagents.
A prominent example is the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.govmdpi.com Reacting indole-3-carboxaldehydes, which are structurally related to the title compound, with anthranilamides leads to the formation of the quinazolinone ring system. nih.govmdpi.com This straightforward approach demonstrates how the electrophilic carbonyl group adjacent to the indole ring can react with the amino groups of anthranilamide to build the fused heterocyclic product. mdpi.com Similarly, related indole precursors like 3-cyanoacetyl indoles react with various reagents to form highly substituted pyridines and pyrans. nih.gov These reactions underscore the versatility of the 3-acylindole scaffold in multicomponent reactions to rapidly generate molecular complexity. nih.gov
The table below summarizes representative examples of heterocyclic systems synthesized from related indole-3-carbonyl precursors.
| Indole Precursor | Reactant(s) | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| 1H-Indole-3-carboxaldehyde | Anthranilamide | p-TSA, Acetonitrile, Reflux | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | mdpi.com |
| 3-Cyanoacetyl indole, Aromatic aldehyde, Malononitrile | Et3N, Ethanol, Reflux | Functionalized Indol-3-yl Pyran | nih.gov | |
| 3-Cyanoacetyl indole, Aromatic aldehyde, Ammonium acetate | Ethanol, Reflux | Indole-cycloalkyl[b]pyridine | nih.gov | |
| 2-Methylindole, Oxalyl chloride | Diethyl ether | 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride |
Contribution to Novel Reaction Methodologies Development
Beyond its use as a building block, this compound and its congeners are instrumental in the development and exploration of new synthetic methods in organic chemistry.
The indole nucleus is amenable to a wide range of modern transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Sonogashira, and Heck couplings have been developed to functionalize the indole core, often at the C3 position. mdpi.com For instance, 3-iodo-indole-2-carbonitriles have been used in various palladium-catalyzed cross-coupling reactions to create a diversity of substituted indoles. mdpi.com While the title compound itself has an acetyl group at C3, these functionalization strategies could be adapted.
Furthermore, tandem reactions that combine a cross-coupling event with a subsequent cyclization are powerful tools for building complex molecules efficiently. nih.gov For example, a palladium-catalyzed coupling of 3-(2-isocyanoethyl)indoles with diazo compounds initiates a cascade that leads to polycyclic spiroindolines. nih.gov The electrophilic carbonyl of this compound could potentially participate in or influence similar catalytic cycles, opening avenues for novel reaction discovery. Copper-catalyzed couplings have also been developed for related systems, such as the reaction of indanone oxime acetates with thiols, providing a direct method to functionalize the ring. rsc.org
The synthesis of enantiomerically pure compounds is a central goal of modern organic synthesis, particularly for pharmaceuticals. The ketone functionality in this compound presents a key opportunity for asymmetric synthesis. Reduction of the ketone to a hydroxyl group generates a chiral center, and controlling the stereochemistry of this transformation is of significant interest.
An efficient method for producing the corresponding chiral 3-indolyl(hydroxy)acetates involves the enantioselective Friedel-Crafts alkylation of indoles with ethyl glyoxylate (B1226380), catalyzed by a chiral N,N'-dioxide-Sc(III) complex, achieving high yields and enantioselectivities (up to 95% ee). nih.gov Alternatively, the asymmetric reduction of the ketone is a direct approach. Chiral Brønsted acids have been used to catalyze the transfer hydrogenation of related 3H-indoles to provide optically active indolines with excellent enantioselectivity, offering a metal-free route to these valuable chiral building blocks. organic-chemistry.org These methodologies highlight the potential of the oxoacetate side chain to serve as a prochiral handle for introducing stereochemistry into indole-containing molecules, which can then be used in the synthesis of complex targets like (−)-cytoxazone. mdpi.com
Role in Materials Science and Polymer Chemistry Research
While the primary applications of this compound and its close derivatives are concentrated in synthetic and medicinal chemistry, the indole moiety itself has been explored in the context of materials science. Indole-containing polymers have been synthesized and investigated for their electronic and optical properties. For example, copolymers of polyaniline and indole have been prepared via chemical oxidative polymerization. researchgate.net
However, a specific and significant role for this compound in materials science or polymer chemistry is not well-documented in current academic literature. Its utility appears to be predominantly focused on its role as a versatile intermediate for the synthesis of discrete small molecules with potential biological activity, rather than as a monomer or functional component in polymeric or material systems. The development of functional polymers, such as poly(2-isopropenyl-2-oxazoline), for biomedical applications typically relies on more stable and specifically reactive monomer units. mdpi.com
Incorporation into Functional Materials
The unique chemical architecture of this compound, featuring a reactive ester functional group and a versatile indole scaffold, presents significant opportunities for its use as a monomer or a precursor in the synthesis of advanced functional materials. The ester moiety provides a convenient handle for polymerization reactions, particularly polycondensation, enabling the integration of the indole unit into the backbone of polymers such as polyesters and polyamides.
Research into indole-based polymers has demonstrated the potential for creating materials with desirable thermal and mechanical properties. For instance, the synthesis of biopolyesters from an indole-dicarboxylate monomer has yielded amorphous polymers with high glass transition temperatures (Tg) and the ability to form transparent, flexible films. researchgate.netbioplasticsnews.com This suggests that this compound, following hydrolysis to its corresponding carboxylic acid or transesterification, could be a valuable co-monomer in the production of novel polyesters. The incorporation of the bulky and rigid indole group into a polymer chain would likely result in materials with enhanced thermal stability and specific mechanical characteristics.
Furthermore, the ester group of this compound can be readily converted into an amide functionality through aminolysis. This opens up a pathway to the synthesis of indole-3-glyoxylamide derivatives, which can then be used as building blocks for polyamides or other functional materials. The resulting amide linkage would offer different chemical and physical properties compared to an ester linkage, potentially leading to materials with improved strength and thermal resistance. The indole N-H bond also offers a site for further functionalization, allowing for the tuning of the final material's properties. nih.gov
The functional materials derived from this compound are anticipated to have applications in various fields. For example, polymers incorporating the indole moiety may exhibit interesting optical or electronic properties, making them suitable for use in organic electronics or as sensor components. The inherent biocompatibility of some indole derivatives also suggests potential applications in the biomedical field, such as in drug delivery systems or as scaffolds for tissue engineering. researchgate.netbioplasticsnews.com
| Monomer/Precursor | Potential Polymer Type | Anticipated Material Properties | Potential Applications |
| 2-(1H-Indol-3-yl)-2-oxoacetic acid (from hydrolysis) | Polyester | Amorphous, high Tg, transparent | Packaging films, coatings |
| This compound | Polyester (via transesterification) | Enhanced thermal stability | High-performance plastics |
| N-substituted Indole-3-glyoxylamide (from aminolysis) | Polyamide | High strength, thermal resistance | Engineering plastics, fibers |
Photophysical Properties of Derived Compounds
The indole ring system is an intrinsically fluorescent structural motif, and its photophysical properties are highly sensitive to the nature and position of substituents. mdpi.comnih.gov Consequently, compounds derived from this compound are expected to exhibit interesting and tunable photoluminescent behavior, making them promising candidates for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and sensors.
The core fluorophore in these derivatives is the indole nucleus. The absorption and emission characteristics of indole are influenced by the electronic nature of the substituents attached to it. The presence of the α-keto-ester group at the C3 position of the indole ring in this compound is expected to cause a red-shift in both the absorption and emission spectra compared to unsubstituted indole, due to the extension of the π-conjugated system and the electron-withdrawing nature of the carbonyl groups. researchgate.net
Derivatization of the ester functional group offers a versatile strategy to modulate the photophysical properties. For instance, conversion of the ester to a series of N-substituted indole-3-glyoxylamides can lead to a range of compounds with varying fluorescence quantum yields and emission wavelengths. The introduction of different aryl or alkyl groups on the amide nitrogen can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the emission color and intensity. mdpi.com For example, attaching electron-donating or electron-withdrawing groups to the N-aryl substituent would allow for fine-tuning of the emission from the blue to the green region of the spectrum.
The photophysical properties of such indole derivatives are also often sensitive to the surrounding environment, such as solvent polarity and pH. This solvatochromism and pH-sensitivity can be exploited for the development of chemical sensors. For instance, changes in the fluorescence intensity or wavelength in response to variations in the local environment can be used for detection and quantification of specific analytes. mdpi.com
| Derivative Class | Expected Photophysical Property | Potential Application |
| N-Aryl Indole-3-glyoxylamides | Tunable fluorescence (blue to green) | Organic Light-Emitting Diodes (OLEDs) |
| N-Alkyl Indole-3-glyoxylamides | Environment-sensitive fluorescence | Fluorescent probes for bio-imaging |
| Polymers with indole-3-glyoxylate units | Solid-state fluorescence | Luminescent materials, sensors |
Future Research Directions and Unexplored Avenues for 2 1h Indol 3 Yl 2 Oxoethyl Acetate
Elucidation of Uncharacterized Chemical Transformations
The chemical reactivity of 2-(1H-Indol-3-yl)-2-oxoethyl acetate (B1210297) is largely uncharted territory. Future research should systematically explore its transformations to unlock its synthetic utility. Key areas of investigation include:
Reactions at the Carbonyl Group: The ketone and ester functionalities are prime sites for a variety of chemical reactions. Studies could focus on:
Nucleophilic Additions: Investigating reactions with various nucleophiles (e.g., organometallic reagents, cyanide, amines) to generate a library of novel indole (B1671886) derivatives.
Reductions: Selective reduction of the ketone or ester group could provide access to valuable building blocks like 2-(1H-indol-3-yl)-2-hydroxyethyl acetate or 3-(2-hydroxyacetyl)indole.
Condensation Reactions: Exploring condensations with active methylene (B1212753) compounds (e.g., Knoevenagel, Claisen-Schmidt) to synthesize more complex heterocyclic systems.
Transformations involving the Indole N-H: The acidic proton on the indole nitrogen offers a handle for further functionalization. Research could explore N-alkylation, N-arylation, and N-acylation to modify the compound's physicochemical properties.
Electrophilic and Nucleophilic Aromatic Substitution: While the C3 position is substituted, the reactivity of other positions on the indole ring (e.g., C2, C4, C5, C6, C7) towards electrophilic substitution should be investigated. Similarly, nucleophilic aromatic substitution on suitably activated derivatives could be explored.
A systematic study of these transformations will not only expand the chemical toolbox for indole chemistry but also provide a diverse range of new molecules for biological screening.
Deepening Mechanistic Understanding of Reported Biological Interactions
While specific biological activities for 2-(1H-Indol-3-yl)-2-oxoethyl acetate are not extensively documented, related indole-3-glyoxylamides and their derivatives have shown promise as anticancer and antiviral agents. nih.govnih.gov Future research should aim to:
Identify Biological Targets: High-throughput screening against a panel of enzymes and receptors could identify potential biological targets. Based on the activities of related compounds, initial investigations could focus on kinases, topoisomerases, and viral proteins. nih.gov
Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies are crucial. This would involve:
Enzyme Kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for enzymatic targets.
Structural Biology: Co-crystallization of the compound with its target protein to understand the binding interactions at the molecular level.
Cell-Based Assays: Investigating the downstream cellular effects of target engagement, such as apoptosis induction, cell cycle arrest, or inhibition of viral replication. nih.gov
A thorough understanding of the compound's mechanism of action is essential for its potential development as a therapeutic agent.
Exploration of Stereoselective Synthetic Pathways
The carbonyl group at the C2 position of the side chain in this compound is a prochiral center. Reduction of this ketone can lead to a chiral center, opening the door for the development of stereoselective synthetic methods. Future research in this area should focus on:
Asymmetric Reduction: The development of catalytic asymmetric methods for the reduction of the ketone to the corresponding alcohol. This could involve the use of chiral catalysts based on transition metals (e.g., ruthenium, rhodium) or organocatalysts.
Chiral Pool Synthesis: Utilizing chiral starting materials to synthesize enantiomerically pure forms of the compound or its derivatives.
Biocatalysis: Employing enzymes, such as ketoreductases, for the stereoselective reduction of the carbonyl group. nih.gov Biocatalysis offers the advantages of high enantioselectivity and environmentally benign reaction conditions. mdpi.com
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.
Computational Design of Novel Derivatives with Enhanced Properties for Research
Computational chemistry can play a pivotal role in guiding the design of new derivatives of this compound with improved properties. Future computational studies could include:
Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of analogues with known biological activity can be synthesized, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of new derivatives. This can help in prioritizing compounds for synthesis and biological evaluation. nih.govresearchgate.net
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new lead compounds. nih.govresearchgate.net
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
The integration of computational methods can significantly accelerate the discovery and optimization of new bioactive molecules based on the this compound scaffold.
Investigation of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly important in chemical synthesis. jddhs.com Future research should focus on developing environmentally friendly methods for the synthesis of this compound and its derivatives. Key areas for exploration include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids. researchgate.netrsc.org
Catalysis: Developing highly efficient and recyclable catalysts to minimize waste and energy consumption. This could include nanocatalysts, biocatalysts, or organocatalysts. researchgate.netnih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often under solvent-free conditions. mdpi.com
Multicomponent Reactions: Designing one-pot, multicomponent reactions to synthesize complex molecules from simple starting materials in a single step, thereby reducing the number of synthetic steps and the amount of waste generated. researchgate.netrsc.org
The adoption of green chemistry principles will not only make the synthesis of these compounds more sustainable but also more cost-effective.
Integration into Multi-disciplinary Research Platforms for Systems-Level Understanding
To fully realize the potential of this compound and its derivatives, it is crucial to move beyond isolated chemical and biological studies and integrate them into a broader, systems-level context. This could involve:
Chemical Biology: Using the compound as a chemical probe to study complex biological processes. For example, derivatives with fluorescent tags or affinity labels could be synthesized to visualize their subcellular localization or identify their binding partners in living cells.
Systems Biology: Combining experimental data from proteomics, transcriptomics, and metabolomics with computational modeling to understand the global effects of the compound on cellular networks. This can reveal unexpected mechanisms of action and potential off-target effects.
Materials Science: Exploring the incorporation of this indole derivative into novel materials, such as polymers or nanoparticles, for applications in drug delivery or diagnostics.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the structural and electronic properties of 2-(1H-Indol-3-yl)-2-oxoethyl acetate?
To confirm the molecular structure and electronic environment, use FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the acetate and oxo groups) and FT-Raman to analyze vibrational modes of the indole ring . FT-NMR (¹H and ¹³C) is critical for resolving substituent positions on the indole core and verifying esterification. For example, the methylene protons adjacent to the carbonyl group typically resonate at δ 4.0–4.5 ppm . Theoretical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) can validate experimental data by predicting bond lengths, angles, and electronic transitions .
Q. How can researchers optimize the synthesis of this compound from indole derivatives?
A common route involves acylation of 3-acetylindole with acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions . For example, refluxing 2-(1H-indol-3-yl)acetic acid with ethyl alcohol and catalytic H₂SO₄ yields the ester derivative, followed by purification via solvent extraction (e.g., chloroform) and recrystallization (e.g., methanol) . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product purity via melting point and HPLC (>95% purity) .
Q. What are the key stability considerations for handling this compound in experimental settings?
The compound is stable under inert atmospheres but may degrade under prolonged exposure to light, moisture, or acidic/basic conditions . Store in amber glass vials at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides), as the indole ring is susceptible to electrophilic substitution reactions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as hydrolysis of the acetate group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (e.g., Gaussian 09 with B3LYP functional) can map electrostatic potential surfaces to identify reactive sites. The oxoethyl group’s carbonyl carbon (partial charge ~+0.45 e) is a prime target for nucleophilic attack, while the indole N-H (partial charge ~-0.30 e) may participate in hydrogen bonding . Compare computed transition-state energies for SN2 mechanisms with experimental kinetic data (e.g., rate constants in DMSO/water) to validate reactivity predictions .
Q. What methodologies are effective for resolving contradictions in reported bioactivity data for indole-derived esters like this compound?
Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell lines, solvent polarity). Standardize protocols using:
- Dose-response curves (IC₅₀ values in μM) across multiple cell lines (e.g., HeLa, MCF-7).
- Solubility optimization (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Metabolic stability assays (e.g., liver microsome models) to account for rapid ester hydrolysis in vivo . Cross-reference with structural analogs (e.g., 2-(6-methoxyindol-3-yl)acetamide) to isolate structure-activity relationships .
Q. How can researchers design experiments to probe the compound’s role in modulating enzymatic pathways (e.g., cyclooxygenase or kinases)?
Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes. For cyclooxygenase-2 (COX-2), the indole ring may occupy the hydrophobic pocket near Tyr-385, while the acetate group interacts with Arg-120 . Validate predictions via enzyme inhibition assays (e.g., COX-2 colorimetric kit) and compare inhibition rates (e.g., % inhibition at 10 μM). Pair with site-directed mutagenesis to confirm critical residue interactions .
Methodological Notes
- Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to enhance yield reproducibility .
- Data Validation : Use principal component analysis (PCA) on spectral datasets (FT-IR, NMR) to detect batch-to-batch variability .
- Contradiction Analysis : Apply Bradford’s criteria to assess experimental reproducibility when comparing conflicting bioactivity results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
